molecular formula C15H21NO3 B162819 (1-Benzoyl-propyl)-carbamic acid tert-butyl ester CAS No. 138371-46-7

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester

Cat. No.: B162819
CAS No.: 138371-46-7
M. Wt: 263.33 g/mol
InChI Key: CAPBNYWPYZGVGC-UHFFFAOYSA-N
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Description

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester is a protected amino acid derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor in the multistep synthesis of pharmacologically active compounds, particularly opioid antagonists and other neuroactive molecules. The tert-butyloxycarbonyl (Boc) group provides a critical protective function for the amine, allowing for selective reactions at other sites of the molecule during complex synthetic sequences before being cleanly removed under mild acidic conditions. This compound is notably referenced in synthetic pathways for molecules like Naltrexone , a medication used to manage alcohol and opioid dependence, highlighting its importance in developing therapeutics for substance use disorders. Researchers utilize this Boc-protected intermediate to ensure synthetic efficiency and high purity in the construction of complex targets. Its application is essential in exploring structure-activity relationships and developing new chemical entities for neuroscience and pharmacology research . The product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-(1-oxo-1-phenylbutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-5-12(16-14(18)19-15(2,3)4)13(17)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPBNYWPYZGVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192186
Record name Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138371-46-7
Record name Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138371-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (1-benzoylpropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzoyl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of benzoyl chloride with propylamine to form N-(1-benzoylpropyl)amine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Free acids.

Scientific Research Applications

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzoyl-propyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group provides steric hindrance, preventing unwanted side reactions. Upon removal of the protecting group, the free amine can participate in further chemical reactions. The molecular targets and pathways involved include interactions with enzymes and proteins that recognize the carbamate moiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl carbamate scaffold is widely utilized in organic synthesis, particularly for amine protection. Below is a detailed comparison of "(1-Benzoyl-propyl)-carbamic acid tert-butyl ester" with structurally similar compounds, focusing on substituent effects, stereochemistry, and functional group interactions.

Substituent Diversity and Functional Group Impact

Compound Name Substituents Key Features Synthesis/Stability Notes References
This compound 1-Benzoyl-propyl Benzoyl group enhances electrophilicity; potential conjugation with the carbamate. Hypothetical synthesis may require acyl protection strategies. -
tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate Benzyl, hydroxy, isobutylamino Multiple functional groups enable hydrogen bonding and chiral resolution. Stereochemistry (1S,2R) critical for biological activity. Stable under basic conditions; used in peptide synthesis.
(1S,2S)-(1-Benzyl-3-chloro-2-hydroxypropyl)carbamic acid tert-butyl ester Benzyl, chloro, hydroxy Chloro substituent increases reactivity (e.g., nucleophilic substitution). Stereospecific synthesis challenges noted. Discontinued due to synthesis complexity or instability.
tert-Butyl (1-formylcyclopropyl)carbamate Formyl, cyclopropane Formyl group introduces aldehyde reactivity; cyclopropane ring strain may affect stability. Used in APCP inhibition studies (apcin derivatives).
tert-Butyl [(1R)-2-hydroxy-1,2-dimethylpropyl]carbamate Dimethylpropyl, hydroxy Branched alkyl chain increases steric hindrance; hydroxy group aids solubility. NMR data confirms stereochemical purity.

Stereochemical Considerations

  • Chiral Centers : Compounds like the (1S,2R)-benzyl derivative and (1S,2S)-chloro analog highlight the importance of stereochemistry in synthetic intermediates. The target compound’s benzoyl group lacks chiral centers but may influence neighboring stereochemistry during reactions.
  • Stereospecific Applications : and emphasize that NMR data (¹H/¹³C) is critical for confirming stereochemistry in carbamates, ensuring reproducibility in chiral synthesis .

Stability and Reactivity

  • Electron-Withdrawing Groups : The benzoyl group in the target compound may reduce nucleophilicity compared to benzyl analogs , while formyl groups (as in ) increase susceptibility to oxidation .
  • Discontinued Derivatives : lists a nitro-sulfonyl substituted carbamate as discontinued, likely due to synthetic challenges or poor stability under acidic/basic conditions .

Biological Activity

(1-Benzoyl-propyl)-carbamic acid tert-butyl ester, with the chemical formula C₁₅H₂₁NO₃ and CAS Number 138371-46-7, is an organic compound classified as a carbamate. This compound features a unique structure that includes a benzoyl group, a propyl chain, and a tert-butyl ester. While specific biological activities are not extensively documented, its applications in organic synthesis and potential roles in biological research warrant further exploration.

  • Molecular Weight : 263.33 g/mol
  • Structure : The compound's structure allows it to function effectively as a protecting group for amines in various chemical reactions, particularly in peptide synthesis and enzyme kinetics studies.

The specific mechanism of action for this compound remains largely unexplored. However, its structural characteristics suggest potential interactions with various biological molecules, particularly proteins involved in enzymatic reactions. The steric hindrance provided by the tert-butyl group may influence binding affinities and reaction pathways.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameCAS NumberUnique Features
(3-Benzylamino-1-methyl-propyl)-carbamic acid tert-butyl ester176982-58-4Contains a benzylamine moiety
(1-Benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester155497-10-2Incorporates a pyrrolidine ring
Ethyl carbamate51-79-6A simpler carbamate used in various applications

This table highlights how this compound distinguishes itself through its specific combination of functional groups, which may confer unique reactivity patterns compared to other carbamates.

Case Studies and Research Findings

Current literature does not provide extensive case studies directly related to the biological activity of this compound. However, its application as a protecting group has been documented in various synthetic methodologies. For instance, research into peptide synthesis often utilizes similar carbamate derivatives due to their favorable properties in stabilizing reactive amines during multi-step reactions.

Additionally, studies on related compounds indicate that modifications to the carbamate structure can significantly alter their biological properties. For example, variations in the alkyl chain or functional groups can affect the potency and selectivity against specific biological targets .

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